molecular formula C15H20N2OS2 B3937794 2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole

2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole

Cat. No.: B3937794
M. Wt: 308.5 g/mol
InChI Key: HVGAGLOSERDBJQ-UHFFFAOYSA-N
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Description

2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the reaction of 4-butan-2-ylphenol with ethylene oxide to form 2-(4-butan-2-ylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(4-butan-2-ylphenoxy)ethyl chloride. The final step involves the reaction of this intermediate with 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The phenoxy and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole ring and phenoxy group. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole
  • 2-[2-(4-butan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one
  • 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole

Uniqueness

2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole is unique due to its specific combination of a thiadiazole ring and a butan-2-ylphenoxy group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(4-butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS2/c1-4-11(2)13-5-7-14(8-6-13)18-9-10-19-15-17-16-12(3)20-15/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGAGLOSERDBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole
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2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole
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2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole
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2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole
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2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole
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2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole

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